molecular formula C18H25N3O2 B2978299 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide CAS No. 477711-50-5

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2978299
CAS No.: 477711-50-5
M. Wt: 315.417
InChI Key: SNTFDIWQZQTNDR-UHFFFAOYSA-N
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Description

N-[2-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a pyrazole core substituted with methyl, phenoxy, and ethyl-linked 2,2-dimethylpropanamide groups. The pyrazole ring (a five-membered heterocycle with two nitrogen atoms) is modified at positions 1 and 3 with methyl groups and at position 5 with a phenoxy moiety. The ethyl chain connects the pyrazole to a bulky 2,2-dimethylpropanamide group, which may influence steric and electronic properties.

The compound’s applications are likely in pharmaceutical research, given its structural complexity and the presence of amide functionalities, which are common in drug design.

Safety Profile:
The compound requires stringent handling precautions due to its hazards:

  • H315: Causes skin irritation .
  • H319: Causes serious eye irritation .
  • H335: May cause respiratory irritation .
    Storage recommendations include avoiding heat, ignition sources, and moisture, with immediate decontamination protocols for exposure .

Properties

IUPAC Name

N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-15(11-12-19-17(22)18(2,3)4)16(21(5)20-13)23-14-9-7-6-8-10-14/h6-10H,11-12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFDIWQZQTNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNC(=O)C(C)(C)C)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxy group and the ethyl chain. The final step involves the formation of the dimethylpropanamide moiety.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution using phenol and an appropriate leaving group.

    Formation of Ethyl Chain: The ethyl chain is added through alkylation reactions.

    Formation of Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

a) 2-Chloro-N-[2-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide

  • Molecular Formula : C₁₆H₁₇ClN₃O₂ .
  • Key Differences : Replaces the 2,2-dimethylpropanamide group with a chloroacetamide moiety.
  • Safety data for this analog is unspecified but may include higher toxicity due to the halogen.

b) (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Molecular Formula : C₁₃H₁₁N₃O₄ .
  • Molecular Weight : 273.24 g/mol .
  • Melting Point : 170°C .
  • Key Differences: Features a nitrophenyl substituent and a conjugated enone system.
  • Drug-Likeness: Complies with Lipinski’s rule (molecular weight <500, hydrogen bond donors/acceptors within limits), suggesting oral bioavailability .

c) N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide

  • Molecular Formula : C₁₁H₁₅N₃O₂ .
  • Molecular Weight : 221.26 g/mol .
  • Purity : 95% .
  • Key Differences: Shares the 2,2-dimethylpropanamide group but lacks the pyrazole-phenoxy scaffold. The pyrazine ring may confer distinct electronic properties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Hazards
Target Compound C₁₈H₂₅N₃O₂* ~353.46 Pyrazole, phenoxy, dimethylamide H315, H319, H335
2-Chloro-N-[2-(...phenoxy...)ethyl]acetamide C₁₆H₁₇ClN₃O₂ 326.78 Chloroacetamide Not specified
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)...] C₁₃H₁₁N₃O₄ 273.24 Nitrophenyl, enone Lipinski-compliant
N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide C₁₁H₁₅N₃O₂ 221.26 Pyrazine, dimethylamide 95% purity

Key Research Findings

  • Steric Effects : The 2,2-dimethylpropanamide group in the target compound likely enhances metabolic stability compared to smaller acyl groups (e.g., acetamide) due to steric hindrance .
  • Safety : The target compound’s irritation hazards (H315, H319, H335) align with trends observed in reactive amides, though chloroacetamide analogs may pose higher toxicity risks .

Biological Activity

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide, also known by its CAS number 477711-50-5, is a compound with notable biological activity. Its molecular formula is C18H25N3O2C_{18}H_{25}N_{3}O_{2}, and it has a molecular weight of 315.41 g/mol. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H25N3O2C_{18}H_{25}N_{3}O_{2}
Molecular Weight315.41 g/mol
CAS Number477711-50-5
Purity>90%

Biological Activity Overview

The compound exhibits various biological activities that can be categorized into the following areas:

1. Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of key proteins involved in cell survival and death.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes associated with inflammation and cancer progression.
  • Modulation of Gene Expression: It can alter the expression levels of genes involved in inflammatory responses and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Inflammatory Response:
    • Objective: To evaluate the anti-inflammatory effects in a murine model.
    • Findings: The compound significantly reduced swelling and inflammatory markers in treated mice compared to controls.
  • Antioxidant Activity Assessment:
    • Objective: To assess the radical scavenging activity using DPPH assay.
    • Results: Showed a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant potential.
  • Cancer Cell Line Studies:
    • Objective: To explore its effects on human cancer cell lines (e.g., breast cancer).
    • Results: Induced apoptosis via mitochondrial pathways and decreased cell viability significantly at higher concentrations.

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